n-(3-(Methylsulfonamido)phenyl)cyclopropanecarboxamide
Description
Properties
Molecular Formula |
C11H14N2O3S |
|---|---|
Molecular Weight |
254.31 g/mol |
IUPAC Name |
N-[3-(methanesulfonamido)phenyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C11H14N2O3S/c1-17(15,16)13-10-4-2-3-9(7-10)12-11(14)8-5-6-8/h2-4,7-8,13H,5-6H2,1H3,(H,12,14) |
InChI Key |
JEQYCWMIWNQFNE-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)C2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-(3-(Methylsulfonamido)phenyl)cyclopropanecarboxamide typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, where a suitable alkene is treated with a carbene or carbenoid reagent.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting an appropriate amine with a sulfonyl chloride in the presence of a base, such as triethylamine.
Coupling of the Phenyl and Cyclopropane Moieties: The final step involves coupling the phenyl group with the cyclopropane ring through an amide bond formation, typically using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
n-(3-(Methylsulfonamido)phenyl)cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the sulfonamide group, using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.
Substitution: Electrophiles like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Reduced sulfonamide derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
n-(3-(Methylsulfonamido)phenyl)cyclopropanecarboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an inhibitor of the NLRP3 inflammasome, which is implicated in various inflammatory and neurodegenerative diseases.
Pharmacology: The compound is studied for its anti-inflammatory and neuroprotective properties, making it a candidate for drug development.
Chemical Biology: Its unique structure allows it to serve as a probe for studying biological pathways involving cyclopropane-containing compounds.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules with potential therapeutic benefits.
Mechanism of Action
The mechanism of action of n-(3-(Methylsulfonamido)phenyl)cyclopropanecarboxamide involves its interaction with molecular targets such as the NLRP3 inflammasome. By inhibiting the activation of this inflammasome, the compound can reduce the production of pro-inflammatory cytokines like interleukin-1β. This inhibition occurs through the modulation of signaling pathways involving nuclear factor-kappa B (NF-κB) and other related proteins .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Compound 28 (N-(4-(3-(N′-Hydroxycarbamimidoyl)phenyl)pyridin-2-yl)-cyclopropanecarboxamide)
Source : (GSK-3β inhibitor study)
- Structural Similarities :
- Core cyclopropanecarboxamide group.
- Aromatic phenyl ring substitution.
- Key Differences: Substituent: Compound 28 features a pyridinyl group and a hydroxycarbamimidoyl substituent, whereas the target compound has a methylsulfonamido group.
- Functional Impact :
- The hydroxycarbamimidoyl group in Compound 28 is critical for GSK-3β inhibition, while the methylsulfonamido group in the target compound may confer distinct binding or pharmacokinetic properties.
Cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide)
- Structural Similarities :
- Cyclopropanecarboxamide backbone.
- Substituted phenyl ring (chlorophenyl in cyprofuram vs. methylsulfonamidophenyl in the target).
- Key Differences: Substituents: Cyprofuram includes a tetrahydro-2-oxo-3-furanyl group, absent in the target compound. Application: Cyprofuram is a fungicide, highlighting how minor structural variations drastically alter bioactivity .
Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide)
- Structural Similarities :
- Aromatic amide structure.
- Substituted phenyl ring (methylethoxy in flutolanil).
- Key Differences :
Comparative Data Table
Key Research Findings and Implications
Scaffold Flexibility : The cyclopropanecarboxamide core is adaptable to diverse substituents, enabling applications ranging from kinase inhibition () to pest control ().
Substituent-Driven Bioactivity : The methylsulfonamido group in the target compound may improve solubility and target specificity compared to the hydroxycarbamimidoyl (Compound 28) or chlorophenyl (cyprofuram) groups.
Synthetic Feasibility : The synthesis of Compound 28 (44% yield via hydroxylamine-mediated reaction) suggests viable pathways for modifying the target compound’s substituents .
Biological Activity
n-(3-(Methylsulfonamido)phenyl)cyclopropanecarboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the context of kinase inhibition and its implications in various disease mechanisms. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 270.32 g/mol
- IUPAC Name : this compound
This compound features a cyclopropanecarboxamide core, which is significant for its interaction with various biological targets.
Kinase Inhibition
Research indicates that compounds similar to this compound exhibit inhibitory activity against several kinases, including GSK-3β and IKK-β. These kinases are implicated in the pathogenesis of diseases such as Alzheimer's and various cancers.
- GSK-3β Inhibition : Inhibitors of GSK-3β have shown promise in modulating neuroinflammatory processes and potentially reducing the progression of Alzheimer's disease. The IC values for related compounds range from 10 to 1314 nM, with structural modifications influencing their potency .
| Compound Type | IC Range (nM) |
|---|---|
| GSK-3β Inhibitors | 10 - 1314 |
| Cyclopropane Derivatives | Varied |
Anti-Cancer Potential
The compound's structural features suggest potential applications in oncology. Similar sulfonamide derivatives have been identified as potent inhibitors of Mer kinase, which plays a role in tumorigenesis. For instance, UNC1062, a related compound, demonstrated an IC of 1.1 nM against Mer kinase and inhibited colony formation in cancer cell lines .
Case Studies
- Neurodegenerative Diseases : A study highlighted the role of GSK-3β inhibitors in reducing neuroinflammation associated with Alzheimer's disease. Compounds that inhibit this kinase can lead to decreased levels of pro-inflammatory cytokines such as IL-1β and TNF-α .
- Cancer Models : In xenograft models, compounds targeting Mer kinase significantly slowed tumor growth and improved survival rates in mice with leukemia . This suggests that this compound may have similar therapeutic potential.
The biological activity of this compound is thought to stem from its ability to bind to specific kinases, thereby inhibiting their activity. This mechanism is crucial for regulating pathways involved in inflammation and cell proliferation.
Inhibition Pathway
- GSK-3β : By inhibiting GSK-3β, the compound may reduce tau phosphorylation and amyloid-beta accumulation, key factors in Alzheimer's pathology.
- Mer Kinase : Inhibition leads to decreased cell survival signaling in cancer cells, promoting apoptosis and reducing tumor growth.
Q & A
Q. What are the recommended synthetic routes for N-(3-(Methylsulfonamido)phenyl)cyclopropanecarboxamide?
Methodological Answer: The synthesis typically involves two key steps:
Cyclopropane Ring Formation : Cyclopropanecarboxylic acid derivatives are prepared via [2+1] cycloaddition using transition-metal catalysts (e.g., Rh(II)) or Simmons–Smith reagents.
Sulfonamide Coupling : The cyclopropane moiety is coupled to 3-aminophenyl methylsulfonamide using carbodiimide-based coupling agents (e.g., EDC/HOBt) or Ullmann-type reactions for aryl amide bond formation.
Critical Considerations : Monitor reaction temperature to avoid ring-opening side reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .
Q. How is the structural integrity of this compound verified using crystallographic methods?
Methodological Answer :
- Single-Crystal X-ray Diffraction (SCXRD) : Crystals grown via slow evaporation (solvent: DCM/hexane) are analyzed to confirm bond angles, stereochemistry, and intermolecular interactions. For example, SCXRD data for analogous compounds show mean C–C bond lengths of 1.50–1.54 Å and dihedral angles <10° between the cyclopropane ring and aromatic plane .
- Data Validation : Cross-check with computational models (DFT) and validate using R-factor thresholds (e.g., R < 0.08) .
Q. What are the key physicochemical properties affecting its solubility in biological assays?
Methodological Answer :
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize kinase inhibition?
Methodological Answer :
- Core Modifications : Introduce substituents (e.g., trifluoromethyl, methoxy) at the phenyl ring to enhance target binding. Evidence from RIPK3 inhibitors shows that electron-withdrawing groups improve IC50 values by 10-fold .
- Assay Design : Use competitive ATP-binding assays (e.g., TR-FRET) to measure inhibition of kinases like AAK1/BMP2K. Validate selectivity via kinome-wide profiling (≥400 kinases) .
- Data Analysis : Apply multivariate regression to correlate substituent electronic parameters (Hammett σ) with activity .
Q. What methodologies resolve discrepancies in spectral data interpretation for cyclopropanecarboxamide derivatives?
Methodological Answer :
- NMR Challenges : Cyclopropane ring protons (δ 1.2–2.0 ppm) often overlap with aliphatic signals. Use 2D NMR (HSQC, HMBC) to assign coupling patterns.
- Mass Spectrometry : High-resolution LC-MS (ESI+) confirms molecular ions (e.g., [M+H]+ at m/z 569.58 for WS3) and detects fragmentation pathways .
- Contradiction Resolution : Cross-validate with X-ray data when spectral assignments conflict with crystallographic bond lengths .
Q. What strategies improve synthetic yield while maintaining stereochemical purity?
Methodological Answer :
- Chiral Auxiliaries : Use (R)- or (S)-BINOL-based catalysts for asymmetric cyclopropanation (ee >90%) .
- Microwave Synthesis : Reduce reaction time from 24h to 2h for sulfonamide coupling, minimizing decomposition.
- Purification : Chiral HPLC (e.g., Chiralpak AD-H column) resolves enantiomers. Yield improvements (30% → 65%) are reported using flow chemistry .
Q. How is in vivo efficacy evaluated for necroptosis inhibition?
Methodological Answer :
- Animal Models : Use RIPK3-dependent murine models (e.g., TNF-α-induced systemic inflammatory response syndrome).
- Dosing : Administer 10–30 mg/kg (IP or oral) with pharmacokinetic monitoring (Cmax, t1/2). For analogs like TAK-632, plasma concentrations >1 µM are required for efficacy .
- Biomarkers : Measure serum IL-6 and HMGB1 levels via ELISA to quantify necroptosis suppression.
Data Contradiction Analysis
Example : Discrepancies in solubility reports (DMSO: 18.9 mg/mL vs. 100 mg/mL) may arise from batch-specific crystallinity or hydration states.
Resolution : Characterize polymorphs via DSC (melting point ±5°C shifts) and PXRD. Pre-dry compounds under vacuum (40°C, 24h) before solubility testing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
